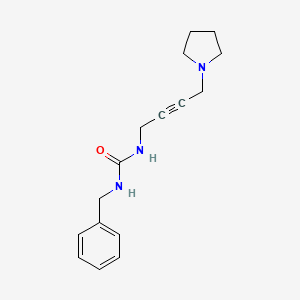

1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-Benzyl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various human diseases . The pyrrolidine ring’s saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrrolidine ring attached to a benzyl group and a but-2-yn-1-yl group . The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Applications De Recherche Scientifique

Chemical Complexation and Molecular Interaction

Studies have explored the complexation behaviors and molecular interactions of urea derivatives, highlighting the significance of urea in forming hydrogen-bonded complexes and its role in chemical associations. For instance, research has shown that urea derivatives can form stable complexes through hydrogen bonding, which is crucial for understanding their chemical and biological interactions (B. Ośmiałowski et al., 2013; Michael B. Tait et al., 2015).

Catalysis in Water

A remarkable application of urea-functionalized materials is in catalysis, particularly in aqueous environments. A study demonstrated how urea-functionalized self-assembled molecular prisms can act as effective catalysts for reactions in water, offering insights into the development of heterogeneous catalysis (Prodip Howlader et al., 2016).

Anion Complexation Chemistry

Urea derivatives have been identified as potent neutral anion receptors, with their complexation chemistry extensively studied. This includes applications in sensing and binding of anions, demonstrating the versatility of urea-based compounds in creating sensitive and selective receptors (P. Dydio et al., 2011).

Synthesis and Characterization

The synthetic versatility of urea derivatives allows for the creation of a wide range of compounds with potential pharmacological applications. Research into the synthesis and characterization of these compounds lays the groundwork for developing new drugs and therapeutic agents (R. Gaudreault et al., 1988; Zecheng Chen et al., 2010).

Molecular Electronics and Conducting Polymers

Urea derivatives are utilized in the synthesis of conducting polymers, offering a pathway to novel materials with applications in molecular electronics and optoelectronics. This research area explores the electrical properties of polymers derived from urea and related compounds, indicating their potential in advanced technological applications (G. Sotzing et al., 1996).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives have been reported to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence biological activity .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been reported to lead to a different biological profile of drug candidates due to the different binding modes to enantioselective proteins .

Action Environment

The structure of the pyrrolidine ring and its derivatives can be influenced by steric factors, which can affect biological activity .

Propriétés

IUPAC Name |

1-benzyl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c20-16(18-14-15-8-2-1-3-9-15)17-10-4-5-11-19-12-6-7-13-19/h1-3,8-9H,6-7,10-14H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEFHKCNKLURLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2831460.png)

![N-(2,4-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2831463.png)

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-amine](/img/structure/B2831468.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2831476.png)

![2-bromo-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2831478.png)